molecular formula C24H46O6 B7908790 Sorbitan octadecanoate

Sorbitan octadecanoate

Cat. No.: B7908790
M. Wt: 430.6 g/mol
InChI Key: XELHBEBUAREFRB-XWVZOOPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sorbitan octadecanoate, also known as sorbitan stearate, is a non-ionic surfactant derived from the esterification of sorbitan with stearic acid. It is widely used in various industries due to its emulsifying, stabilizing, and dispersing properties. This compound is particularly valued in the cosmetic, pharmaceutical, and food industries for its ability to enhance the texture and stability of products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbitan octadecanoate is synthesized through the esterification of sorbitan with stearic acid. The reaction typically involves heating sorbitan and stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation. The reaction is carried out at elevated temperatures, usually between 150-200°C, to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound involves a continuous esterification process. The reactants are fed into a reactor where they are heated and mixed under controlled conditions. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Sorbitan octadecanoate primarily undergoes hydrolysis and saponification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water, yielding sorbitan and stearic acid. Saponification, on the other hand, involves the reaction of the ester with a strong base, such as sodium hydroxide, to produce soap (sodium stearate) and sorbitan .

Common Reagents and Conditions:

    Hydrolysis: Water, acidic or basic conditions, elevated temperatures.

    Saponification: Sodium hydroxide, water, elevated temperatures.

Major Products Formed:

Scientific Research Applications

Sorbitan octadecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sorbitan octadecanoate is primarily based on its surfactant properties. As an amphiphilic molecule, it has both hydrophilic (water-attracting) and lipophilic (fat-attracting) parts. This allows it to reduce the surface tension between oil and water, facilitating the formation of stable emulsions. In biological systems, it can interact with cell membranes, enhancing the permeability and stability of the membrane .

Comparison with Similar Compounds

Uniqueness: Sorbitan octadecanoate is unique in its balance of hydrophilic and lipophilic properties, making it particularly effective in forming stable water-in-oil emulsions. Its non-ionic nature also makes it less likely to interact with other ionic compounds in formulations, providing greater stability and compatibility in various applications .

Properties

IUPAC Name

[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)30-21(18-25)24-23(28)20(26)19-29-24/h20-21,23-26,28H,2-19H2,1H3/t20-,21+,23+,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELHBEBUAREFRB-XWVZOOPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H](CO)[C@@H]1[C@@H]([C@H](CO1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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